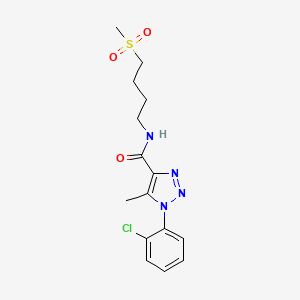![molecular formula C19H21NO4 B7429967 3-[(4-Hydroxy-2-phenylpentyl)carbamoyl]benzoic acid](/img/structure/B7429967.png)
3-[(4-Hydroxy-2-phenylpentyl)carbamoyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Hydroxy-2-phenylpentyl)carbamoyl]benzoic acid, commonly known as HPPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. HPPB is a derivative of benzoic acid and is structurally similar to other compounds that have been shown to have anti-inflammatory and analgesic properties. In
Mécanisme D'action
The exact mechanism of action of HPPB is not fully understood. However, it is believed to work by inhibiting the production of pro-inflammatory cytokines and chemokines. HPPB has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins.
Biochemical and physiological effects:
HPPB has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. HPPB has been found to be well-tolerated in animal studies, with no significant adverse effects observed.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using HPPB in lab experiments is its well-characterized chemical structure, which allows for precise dosing and analysis. However, one limitation is that HPPB has not been extensively studied in humans, and its safety and efficacy in humans are not well-established.
Orientations Futures
There are several potential future directions for research on HPPB. One area of interest is the development of HPPB-based therapies for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of HPPB-based therapies for the treatment of cancer. Additionally, further studies are needed to establish the safety and efficacy of HPPB in humans.
Méthodes De Synthèse
HPPB can be synthesized through a multistep reaction process. The starting material for the synthesis is 4-bromobenzyl alcohol, which is reacted with 4-hydroxy-2-phenylpentanoic acid to form an ester. This ester is then hydrolyzed to form the corresponding carboxylic acid. The carboxylic acid is then converted to the corresponding acid chloride and reacted with 4-aminobenzoic acid to form HPPB.
Applications De Recherche Scientifique
HPPB has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. HPPB has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
3-[(4-hydroxy-2-phenylpentyl)carbamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-13(21)10-17(14-6-3-2-4-7-14)12-20-18(22)15-8-5-9-16(11-15)19(23)24/h2-9,11,13,17,21H,10,12H2,1H3,(H,20,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDNIRPGROWRLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(CNC(=O)C1=CC(=CC=C1)C(=O)O)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-1-[3-(aminomethyl)-4-methylpiperidin-1-yl]-4-phenylbutan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B7429889.png)
![3-(2-Amino-1-cyclopentylethyl)-1-methyl-1-[1-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethyl]urea;2,2,2-trifluoroacetic acid](/img/structure/B7429892.png)

![methyl (3S,4S)-4-methyl-1-[[4-[3-(trifluoromethyl)pyrazol-1-yl]phenyl]carbamoyl]pyrrolidine-3-carboxylate](/img/structure/B7429906.png)

![N'-methoxy-N-[4-(5-methyltriazol-1-yl)phenyl]-N'-(oxan-4-ylmethyl)oxamide](/img/structure/B7429911.png)

![4-[[[5-(1,2-Oxazol-3-yl)-1,3,4-thiadiazol-2-yl]amino]methyl]-1-propylpyrrolidin-2-one](/img/structure/B7429922.png)
![[4-Amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methyl 3-oxocyclopentane-1-carboxylate](/img/structure/B7429927.png)

![3-[[4-[(6-Chloro-2-cyclopropylpyrimidin-4-yl)amino]piperidin-1-yl]methyl]benzonitrile](/img/structure/B7429935.png)
![2-(3-methyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-(2-oxothiolan-3-yl)acetamide](/img/structure/B7429939.png)

![3-bicyclo[4.1.0]heptanylmethyl 5-cyano-1H-pyrrole-3-carboxylate](/img/structure/B7429954.png)